molecular formula C55H80O25 B14163617 [(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate

[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate

Cat. No.: B14163617
M. Wt: 1141.2 g/mol
InChI Key: XGDJKONEWOTCPI-MCUOWJCYSA-N
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Description

The compound “[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate” is a complex organic molecule characterized by multiple hydroxyl groups, methoxy groups, and oxane rings. This compound is likely to be of interest in various fields such as organic chemistry, medicinal chemistry, and biochemistry due to its intricate structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation reactions to form the oxane rings. Each step requires precise control of reaction conditions such as temperature, pH, and solvent choice to ensure the desired stereochemistry and functional group integrity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone groups can be reduced to secondary alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic or basic conditions.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents such as alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ketone groups would yield secondary alcohols.

Scientific Research Applications

This compound could have various scientific research applications, including:

    Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: As a potential bioactive molecule for studying cellular processes and enzyme interactions.

    Medicine: As a lead compound for drug development, particularly for diseases where modulation of hydroxyl and methoxy groups is relevant.

    Industry: As a precursor for the synthesis of other complex molecules or as an additive in materials science.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The multiple hydroxyl and methoxy groups could play a key role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate analogs with different substituents.
  • Complex glycosides: with similar oxane ring structures and multiple hydroxyl groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which could confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C55H80O25

Molecular Weight

1141.2 g/mol

IUPAC Name

[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate

InChI

InChI=1S/C55H80O25/c1-20-32(76-38-18-35(75-27(8)57)51(25(6)73-38)79-36-15-31(58)50(68-10)24(5)72-36)14-29-12-28-13-30(52(69-11)49(65)44(60)21(2)56)53(48(64)42(28)47(63)41(29)43(20)59)80-39-17-33(45(61)23(4)71-39)77-37-16-34(46(62)22(3)70-37)78-40-19-55(9,67)54(66)26(7)74-40/h12,14,21-26,30-31,33-40,44-46,50-54,56,58-63,66-67H,13,15-19H2,1-11H3/t21-,22-,23-,24-,25-,26+,30+,31-,33-,34-,35-,36-,37+,38+,39+,40+,44+,45-,46-,50+,51+,52+,53+,54+,55+/m1/s1

InChI Key

XGDJKONEWOTCPI-MCUOWJCYSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)OC(=O)C)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)O)(C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)O

Origin of Product

United States

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